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Compound of Interest

Compound Name: 2-Chloroethanol

Cat. No.: B045725

Introduction

Ethylene oxide (EtO) is a highly effective fumigant used to sterilize foodstuffs and control
microbial contamination.[1][2] However, its use is banned in the European Union due to its
carcinogenic and toxic properties.[1] 2-Chloroethanol (2-CE) is a reaction product of EtO with
chloride ions naturally present in food commodities and is often used as a marker for the illegal
use of ethylene oxide.[1][3] Consequently, robust and sensitive analytical methods are required
for the routine monitoring of 2-CE residues in various food matrices to ensure food safety and
compliance with regulatory limits.

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as
the preferred sample preparation technique for the analysis of 2-CE in food.[4] This approach,
often following the EN 15662 standard, offers a streamlined workflow that significantly reduces
solvent consumption and sample preparation time compared to traditional methods.[1][3] This
application note provides a detailed protocol for the extraction and cleanup of 2-CE from
various food matrices using the QUEChERS methodology, followed by analysis using Gas
Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Workflow

The overall experimental workflow for the QUEChERS extraction and analysis of 2-
Chloroethanol is depicted in the following diagram:
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QUEChERS Workflow for 2-Chloroethanol Analysis
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Caption: QUEChERS workflow for 2-Chloroethanol analysis in food.
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Detailed Protocols

The following protocols are based on the widely adopted EN 15662 QUEChERS procedure with
modifications for different food matrix types.

1. Sample Preparation

o For dry matrices (e.g., spices, oilseeds, cereals): Homogenize the sample using a high-
speed grinder to a fine powder. To minimize the loss of volatile 2-CE, it is recommended to
pre-cool the sample and the grinder.[3]

o For high-moisture matrices (e.g., fruits, vegetables): Homogenize the sample using a blender
or food processor.

o Store homogenized samples in airtight containers at -20°C until analysis to prevent
degradation.[3]

2. QUEChERS Extraction
» Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

e For dry matrices: Add a specific volume of cold water (e.g., 5-10 mL) and vortex for 1-2
minutes to ensure complete hydration of the sample.[3] Let it stand for 15-20 minutes.

e Add 10 mL of pre-cooled acetonitrile to the centrifuge tube. For improved extraction
efficiency, ceramic homogenizers can be added.[5]

o Cap the tube and shake vigorously for 1-15 minutes, depending on the matrix.

e Add the QUEChERS extraction salt mixture. A common formulation consists of 4 g of
anhydrous magnesium sulfate (MgSOa), 1 g of sodium chloride (NaCl), 1 g of trisodium
citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[1][5]

e Immediately cap and shake vigorously for 1-3 minutes.
e Centrifuge the tube at = 5000 rpm for 5 minutes at a temperature of <10 °C.[3]

3. Dispersive Solid-Phase Extraction (ASPE) Cleanup
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o Carefully transfer a 1-6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.

e The dSPE tube contains a mixture of sorbents for cleanup. A common composition for many
food matrices includes:

o 150 mg Primary Secondary Amine (PSA) to remove sugars and organic acids.
o 150 mg C18 to remove non-polar interferences like fats.[1][5]
o 900 mg anhydrous MgSOa to remove residual water.[1][5]
o For more complex matrices, the amount of PSA and C18 may be increased.[3]
o Cap the dSPE tube and vortex for 30-60 seconds.
e Centrifuge at = 5000 rpm for 5 minutes.
o Transfer the cleaned supernatant into a GC vial for analysis.
4. GC-MS/MS Analysis

The final extract is analyzed by a gas chromatograph coupled with a triple quadrupole mass
spectrometer (GC-MS/MS). The instrumental parameters should be optimized for the detection
and quantification of 2-Chloroethanol.

e Gas Chromatograph (GC) Conditions:
o Column: A mid-polarity column, such as a DB-624 or equivalent, is often used.

o Injection: Splitless or PTV (Programmed Temperature Vaporization) injection is typically
employed.

o Oven Temperature Program: An optimized temperature ramp is crucial for the separation
of 2-CE from matrix interferences. A typical program starts at a low temperature (e.g.,
45°C) and ramps up to a higher temperature (e.g., 230°C).[3]

e Mass Spectrometer (MS/MS) Conditions:
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o lonization Mode: Electron lonization (EI).

o Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and
sensitivity. Specific precursor-to-product ion transitions for 2-CE are monitored.

Quantitative Data Summary

The performance of the QUEChERS method for 2-Chloroethanol analysis is summarized in
the table below, compiled from various application notes and studies.
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Spiking
Food Recovery LOQ Referenc
. Analyte Level RSD (%)
Matrix (%) (nglg) e
(nglg)
2-
Flaxseed Chloroetha 20 82 - 10 [1]
nol
50 85 - [1]
2-
Cumin
Chloroetha 20 78 - 10 [1]
Powder
nol
50 81 - [1]
2-
Red Chili
Chloroetha 20 75 - 10 [1]
Powder
nol
50 79 - [1]
2-
Sesame
Chloroetha 50 95.8 - 10 [4]
Seeds
nol
200 106.2 - [4]
500 100.3 - [4]
2-
Curcuma Chloroetha 50 88.8 - 10 [4]
nol
200 96.4 - [4]
500 98.2 - [4]
Spices, 2-
Oils, Chloroetha - 80-120 <20 10 [6]
Noodles nol
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Note: Recovery and RSD (Relative Standard Deviation) values can vary depending on the
specific laboratory, instrumentation, and matrix complexity. LOQ (Limit of Quantification) is also
dependent on the sensitivity of the analytical instrument.

Conclusion

The QUEChERS method provides a rapid, efficient, and reliable approach for the extraction and
cleanup of 2-Chloroethanol residues in a wide range of food matrices. The methodology,
coupled with sensitive GC-MS/MS detection, allows for the accurate quantification of 2-CE at
levels relevant to regulatory limits. The protocols and data presented in this application note
serve as a comprehensive guide for researchers, scientists, and professionals in the field of
food safety and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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